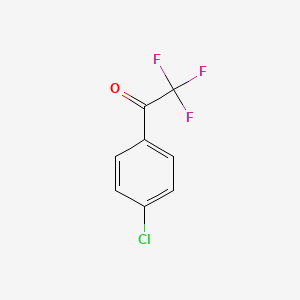

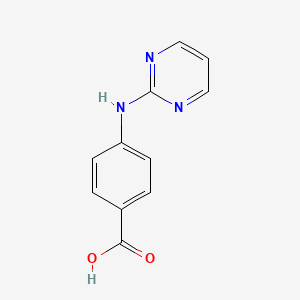

![molecular formula C8H9N B1293559 Bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 95-11-4](/img/structure/B1293559.png)

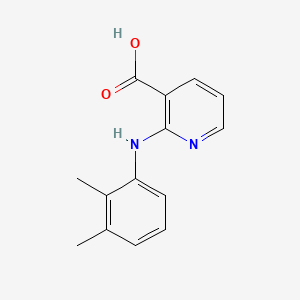

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Vue d'ensemble

Description

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile is a compound that belongs to the class of bicyclic hydrocarbons. It is characterized by a seven-membered ring with a bridgehead double bond and a nitrile group attached to it. This structure is a versatile scaffold in organic chemistry due to its reactivity and ability to form complex molecular architectures.

Synthesis Analysis

The synthesis of derivatives of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has been explored in various studies. For instance, the endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl unit has been synthesized and used as a reverse-turn scaffold in the design of norborneno peptide analogues. These analogues were synthesized and examined for their conformational preferences using techniques such as 1H NMR, FT-IR, CD, and X-ray crystallography . Additionally, the electrochemically induced cyclization of bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitriles has been reported to yield pharmacologically active compounds with high efficiency .

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives has been studied using various spectroscopic methods. For example, the crystal structure of certain norborneno bispeptides has provided evidence for the presence of a reverse-turn conformation, which is significant for the understanding of peptide folding and function . The molecular structure of {2-exo-bicyclo[2.2.1]hept-exo-3-acetato-5-enyl}-5,10,15,20-tetraphenylporphinatothallium(III) has also been determined, showcasing the spatial arrangement of the bicyclic unit in relation to other substituents .

Chemical Reactions Analysis

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile and its derivatives participate in a variety of chemical reactions. The compound has been used in the formation of polycyclic ketones through reactions with diiron-enneacarbonyl, leading to the formation of tricarbonyl-iron complexes and subsequent pentacyclic ketones . The polymerization of related unsaturated cyclic hydrocarbons under pressure has also been investigated, which is relevant for the production of heat-stable polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives are influenced by their molecular structure. Photoelectron spectroscopy has been used to study the interaction between the carbonyl and the 5-ene moiety in bicyclo[2.2.1]hept-5-ene-2,3-diones, revealing through-bond interactions that affect the electronic properties of the compounds . The carbon-13 NMR parameters of the thallium(III) complex mentioned earlier provide insights into the shielding effects and electronic environment of the bicyclic unit .

Applications De Recherche Scientifique

Polymerization and Block Copolymer Synthesis

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has applications in the synthesis of block copolymers. Greene et al. (1988) explored using this compound as a monomer in ring-opening polymerization to prepare AB and ABA type block copolymers. These polymers were analyzed using Gel Permeation Chromatography (GPC), showing an increase in molecular weight after each addition of the monomer, indicating successful polymerization (Greene et al., 1988).

Electrocatalytic Applications

Vereshchagin et al. (2014) conducted electrocatalytic studies with a derivative of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, demonstrating its potential for producing pharmacologically active compounds. Their research involved the electrolysis of this compound in methanol, leading to high yields of pharmacologically active products (Vereshchagin et al., 2014).

Addition Polymerization Catalysts

Mathew et al. (1996) investigated the use of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile in palladium(II)-catalyzed homo- and copolymerizations. They utilized various norbornene derivatives as monomers in these addition polymerizations. This research highlights the versatility of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile in polymer chemistry, especially in creating cycloaliphatic polyolefins with functional groups (Mathew et al., 1996).

Analytical and Spectroscopic Studies

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has been a subject in various analytical and spectroscopic studies. For instance, Sakaizumi et al. (1997) investigated its pyrolysates using pyrolysis-mass spectrometry and microwave spectroscopy. These studies provide insights into the chemical behavior and properties of this compound under different conditions (Sakaizumi et al., 1997).

Mécanisme D'action

5-Norbornene-2-carbonitrile, also known as Bicyclo[2.2.1]hept-5-ene-2-carbonitrile or 5-Norbornene-2-carbonitrile, endo-, is a chemical compound with the molecular formula C8H9N . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

It has been used in studies involving real-time mass spectrometric analysis .

Pharmacokinetics

It has been reported that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound’s skin permeation is low .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Norbornene-2-carbonitrile. For instance, the compound is a poison by the intravenous route . When heated to decomposition, it emits toxic vapors of nitrogen oxides . Therefore, it should be handled and stored properly to ensure safety and maintain its stability.

Propriétés

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAXQTDMWYDIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30811-49-5 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870949 | |

| Record name | Bicyclo[2.2.1]heptane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

CAS RN |

95-11-4, 2888-90-6 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Norbornene-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2-carbonitrile, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002888906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-NORBORNENE-2-CARBONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDO-5-NORBORNENE-2-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

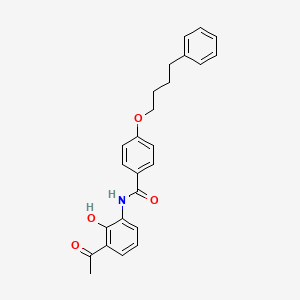

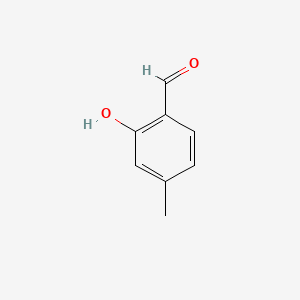

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)